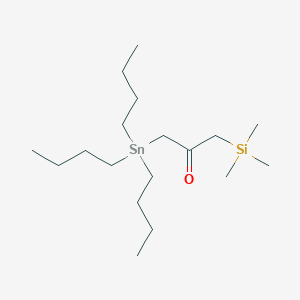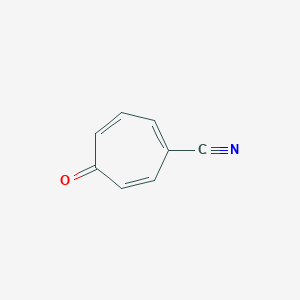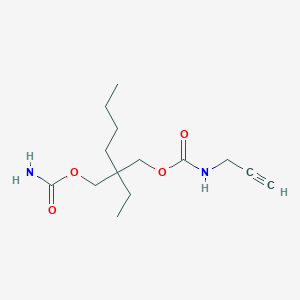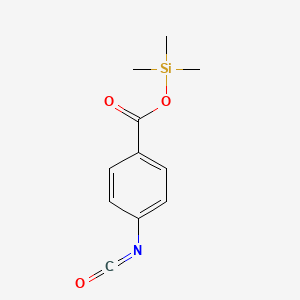
Benzoic acid, o-((2-acetamido-2-carboxy-1,1-dimethylethyl)dithio)-, DL-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, o-((2-acetamido-2-carboxy-1,1-dimethylethyl)dithio)-, DL- is a complex organic compound with the molecular formula C14-H17-N-O5-S2 and a molecular weight of 343.44 This compound is known for its unique structure, which includes a benzoic acid moiety linked to a dithio group and an acetamido substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, o-((2-acetamido-2-carboxy-1,1-dimethylethyl)dithio)-, DL- typically involves multiple steps. The initial step often includes the preparation of the benzoic acid derivative, followed by the introduction of the dithio group and the acetamido substituent. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are commonly employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, o-((2-acetamido-2-carboxy-1,1-dimethylethyl)dithio)-, DL- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or disulfides.
Substitution: Nucleophilic substitution reactions can occur at the acetamido or dithio groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, such as solvent choice and temperature, play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, o-((2-acetamido-2-carboxy-1,1-dimethylethyl)dithio)-, DL- has been explored for various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research has investigated its potential therapeutic applications, such as in drug development for treating specific diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzoic acid, o-((2-acetamido-2-carboxy-1,1-dimethylethyl)dithio)-, DL- involves its interaction with molecular targets and pathways within biological systems. The dithio group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the acetamido group may enhance the compound’s binding affinity to specific receptors or enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid: A simpler analog without the dithio and acetamido groups.
Acetylcysteine: Contains a thiol group and is used as a mucolytic agent.
Cysteamine: Another thiol-containing compound with therapeutic applications.
Uniqueness
Benzoic acid, o-((2-acetamido-2-carboxy-1,1-dimethylethyl)dithio)-, DL- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dithio and acetamido groups allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
26885-64-3 |
|---|---|
Molekularformel |
C14H17NO5S2 |
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
2-[[(1R)-1-acetamido-1-carboxy-2-methylpropan-2-yl]disulfanyl]benzoic acid |
InChI |
InChI=1S/C14H17NO5S2/c1-8(16)15-11(13(19)20)14(2,3)22-21-10-7-5-4-6-9(10)12(17)18/h4-7,11H,1-3H3,(H,15,16)(H,17,18)(H,19,20)/t11-/m1/s1 |
InChI-Schlüssel |
HGUGGLQXBRPLNG-LLVKDONJSA-N |
Isomerische SMILES |
CC(=O)N[C@H](C(=O)O)C(C)(C)SSC1=CC=CC=C1C(=O)O |
Kanonische SMILES |
CC(=O)NC(C(=O)O)C(C)(C)SSC1=CC=CC=C1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N,N-Dimethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14688851.png)






